molecular formula C12H12BrN3O3S B263010 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B263010
M. Wt: 358.21 g/mol
InChI Key: QFIVODUPISIJLZ-UHFFFAOYSA-N
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Description

4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as BDMTB, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, such as the sigma-1 receptor. This receptor has been implicated in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise manipulation of these receptors and a better understanding of their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of certain receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the desired product.

Scientific Research Applications

4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of certain receptors in the brain. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells.

properties

Molecular Formula

C12H12BrN3O3S

Molecular Weight

358.21 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H12BrN3O3S/c1-6-15-16-12(20-6)14-11(17)7-4-8(18-2)10(13)9(5-7)19-3/h4-5H,1-3H3,(H,14,16,17)

InChI Key

QFIVODUPISIJLZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC

Origin of Product

United States

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